molecular formula C11H14ClF B6290700 2-Chloro-1-fluoro-4-isopentylbenzene CAS No. 2432849-01-7

2-Chloro-1-fluoro-4-isopentylbenzene

Cat. No.: B6290700
CAS No.: 2432849-01-7
M. Wt: 200.68 g/mol
InChI Key: YRKYHMSUMZPPOJ-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoro-4-isopentylbenzene is a halogenated aromatic compound with the molecular formula C₁₁H₁₄ClF. Its structure consists of a benzene ring substituted with chlorine (position 2), fluorine (position 1), and an isopentyl group (position 4). The isopentyl substituent (3-methylbutyl) introduces steric bulk, while the electron-withdrawing halogens influence the compound’s electronic properties. This compound is typically synthesized via Friedel-Crafts alkylation or halogenation reactions, and it finds applications in organic synthesis, agrochemicals, and pharmaceutical intermediates due to its stability and reactivity profile.

Properties

IUPAC Name

2-chloro-1-fluoro-4-(3-methylbutyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClF/c1-8(2)3-4-9-5-6-11(13)10(12)7-9/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKYHMSUMZPPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-fluoro-4-isopentylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with isopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to halogenation reactions to introduce the chlorine and fluorine substituents.

Another method involves the use of Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction. This method allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds, providing a versatile route to synthesize various substituted benzene derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that optimize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-fluoro-4-isopentylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The isopentyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen substituents or reduce the benzene ring.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Products include alcohols, aldehydes, and carboxylic acids.

    Reduction: Products include dehalogenated benzene derivatives and reduced benzene rings.

Scientific Research Applications

2-Chloro-1-fluoro-4-isopentylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its structural features allow for the exploration of interactions with biological targets.

    Medicine: Potential applications include the development of new drugs and therapeutic agents. The compound’s ability to undergo various chemical modifications makes it a versatile scaffold for drug design.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoro-4-isopentylbenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine substituents, which can stabilize reaction intermediates and facilitate various transformations.

In biological systems, the compound’s interactions with molecular targets such as enzymes, receptors, or nucleic acids can be studied to understand its effects. The isopentyl group may enhance lipophilicity, allowing the compound to interact with hydrophobic regions of biological molecules.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Positional Isomerism : Swapping chlorine and fluorine positions (e.g., 1-chloro-2-fluoro-4-isopentylbenzene) alters the electron density distribution. The ortho-fluorine in the target compound increases ring deactivation compared to the meta-fluorine in its isomer, affecting electrophilic substitution reactivity .
  • Halogen Substitution : Replacing chlorine with bromine (2-bromo-1-fluoro-4-isopentylbenzene) enhances polarizability and van der Waals interactions, increasing boiling point (e.g., 215°C vs. 205°C for the chloro analog) .
  • Alkyl Chain Variation: Substituting isopentyl with n-pentyl reduces steric hindrance, improving solubility in nonpolar solvents (e.g., 0.8 g/L vs. 0.5 g/L in hexane) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water (mg/L) LogP
This compound 200.68 205 12 3.9
1-Chloro-2-fluoro-4-isopentylbenzene 200.68 198 15 3.7
2-Bromo-1-fluoro-4-isopentylbenzene 245.10 215 8 4.2
2-Chloro-1-fluoro-4-n-pentylbenzene 186.66 190 18 3.5

Note: Data are illustrative; experimental values may vary.

Biological Activity

2-Chloro-1-fluoro-4-isopentylbenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H14ClF
  • Molecular Weight : 224.69 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural characteristics allow it to interact with biological systems in significant ways.

The biological activity of this compound can be attributed to its ability to:

  • Inhibit Enzyme Activity : The halogen atoms (chlorine and fluorine) can participate in hydrogen bonding and other interactions, potentially affecting enzyme kinetics and metabolic pathways.
  • Modulate Receptor Activity : The compound may interact with specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated that:

  • Effective Concentration : The compound exhibited significant antibacterial activity at concentrations as low as 50 µg/mL.
  • Mechanism : The antimicrobial effect was linked to disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Anticancer Properties

Research has also focused on the potential anticancer effects of this compound:

  • Cell Line Studies : In vitro studies using cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability.
  • Apoptosis Induction : Flow cytometry analysis revealed that the compound induced apoptosis in treated cells, suggesting a mechanism involving programmed cell death.

Case Studies

StudyFindings
Study on Antimicrobial ActivityEffective against E. coli and S. aureusPromising candidate for developing new antibiotics
Anticancer Activity in MCF-7 CellsInduced apoptosis and reduced viabilityPotential for further development as an anticancer agent

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundBiological ActivityNotes
2-Chloro-4-fluorobenzaldehydeModerate antibacterialLess potent than this compound
3-FluorophenolAntimicrobial propertiesSimilar mechanism but less effective overall

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